molecular formula C18H17NO4S2 B2385979 Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899965-96-9

Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No. B2385979
CAS RN: 899965-96-9
M. Wt: 375.46
InChI Key: JUJCNFLVRHWAQY-UHFFFAOYSA-N
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Description

“Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate” is a chemical compound with the molecular formula C18H17NO4S2. The molecule contains a total of 43 bonds, including 21 non-H bonds, 9 multiple bonds, 7 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 sulfonamide (thio-/dithio-) .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzothiophene ring, a sulfamoyl group attached to a 2,4-dimethylphenyl group, and a methyl ester .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 375.46 . Unfortunately, other physical and chemical properties like density, melting point, and boiling point are not available in the current literature .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

The synthesis and reactions of benzothiophene derivatives have been extensively studied, revealing their potential in creating a wide range of chemical compounds. For instance, the preparation of heterocyclic ketenethioacetal derivatives involves reactions with nucleophilic reagents, showcasing the versatility of benzothiophene compounds in synthetic chemistry (Tominaga et al., 1975). Additionally, the synthesis and electrochemical reduction of Methyl 3-Halo-1-benzothiophene-2-carboxylates highlight the electrochemical aspects and potential applications in developing new materials or chemical processes (Rejňák et al., 2004).

Photochemical Degradation

Studies on the photochemical degradation of benzothiophene derivatives, such as 2-Methyl-, 3-Methyl-and 2,3-Dimethylbenzothiophene, contribute to understanding the fate of crude oil components after an oil spill. These insights are crucial for environmental remediation efforts and the development of methods to mitigate the impact of oil spills on marine ecosystems (Andersson & Bobinger, 1996).

Aerobic Microbial Cometabolism

Research into the aerobic microbial cometabolism of benzothiophene and its derivatives provides valuable information on bioremediation processes. The transformation of these compounds by microbial activity can lead to the development of biological methods for the degradation of sulfur-containing pollutants in the environment (Fedorak & Grbìc-Galìc, 1991).

Catalytic Oxidative Desulfurization

The catalytic oxidative desulfurization of sulfur-containing compounds in diesel fuels represents a significant area of application. Studies on the effectiveness of various catalysts in the desulfurization process are essential for the development of cleaner fuel technologies. For example, research on the oxidative desulfurization of model sulfur-containing compounds with tert-butyl hydroperoxide offers insights into the role of catalysts in removing sulfur from diesel fuels, contributing to efforts to meet environmental regulations and reduce air pollution (Chica et al., 2006).

properties

IUPAC Name

methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S2/c1-11-8-9-14(12(2)10-11)19-25(21,22)17-13-6-4-5-7-15(13)24-16(17)18(20)23-3/h4-10,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJCNFLVRHWAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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